

# Unveiling the Selectivity of GSK2656157: A Comparative Analysis of PERK Inhibitors

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## Compound of Interest

Compound Name: GSK2656157

Cat. No.: B612095

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A detailed examination of the selectivity and potency of **GSK2656157** in contrast to other inhibitors of Pancreatic E.R. Kinase (PERK), a critical mediator of the Unfolded Protein Response (UPR), reveals its high potency and selectivity, positioning it as a significant tool for research and potential therapeutic development. This guide provides a comparative analysis of **GSK2656157** with other notable PERK inhibitors, supported by experimental data and detailed methodologies.

**GSK2656157** is a potent, ATP-competitive inhibitor of PERK with a reported IC<sub>50</sub> of 0.9 nM in cell-free assays.<sup>[1][2][3]</sup> Its high degree of selectivity is a key attribute, demonstrating over 500-fold greater selectivity for PERK against a broad panel of 300 kinases.<sup>[1][2][3]</sup> This specificity is crucial for minimizing off-target effects and ensuring that its biological activity is primarily mediated through the inhibition of the PERK pathway. In cellular assays, **GSK2656157** effectively inhibits PERK activation and downstream signaling, including the phosphorylation of eIF2 $\alpha$  and the expression of ATF4 and CHOP, with an IC<sub>50</sub> ranging from 10 to 30 nM.<sup>[1][4]</sup>

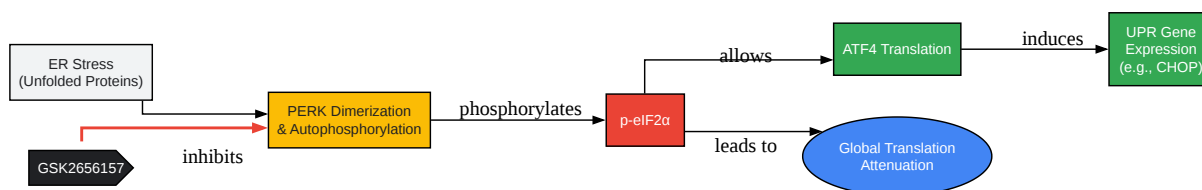
## Comparative Selectivity Profile

To provide a clear comparison, the following table summarizes the inhibitory potency and selectivity of **GSK2656157** against other known PERK inhibitors.

| Inhibitor            | PERK IC50 (nM) | Selectivity Notes  | Reference |
|----------------------|----------------|--|-----------|
| GSK2656157           | 0.9            | >500-fold selective over a panel of 300 kinases. IC50 for HRI is 460 nM.                       | [1][2][5] |
| GSK2606414           | 0.4            | >100-fold selective over other eIF2 $\alpha$ kinases (EIF2AKs).                                | [3]       |
| AMG PERK 44          | 6              | >160-fold selective over B-Raf and GCN2. >1000-fold selective over GCN2.                       | [6][7][8] |
| ISRIB (trans-isomer) | 5              | Potent and selective PERK pathway inhibitor, acts downstream of eIF2 $\alpha$ phosphorylation. | [3]       |

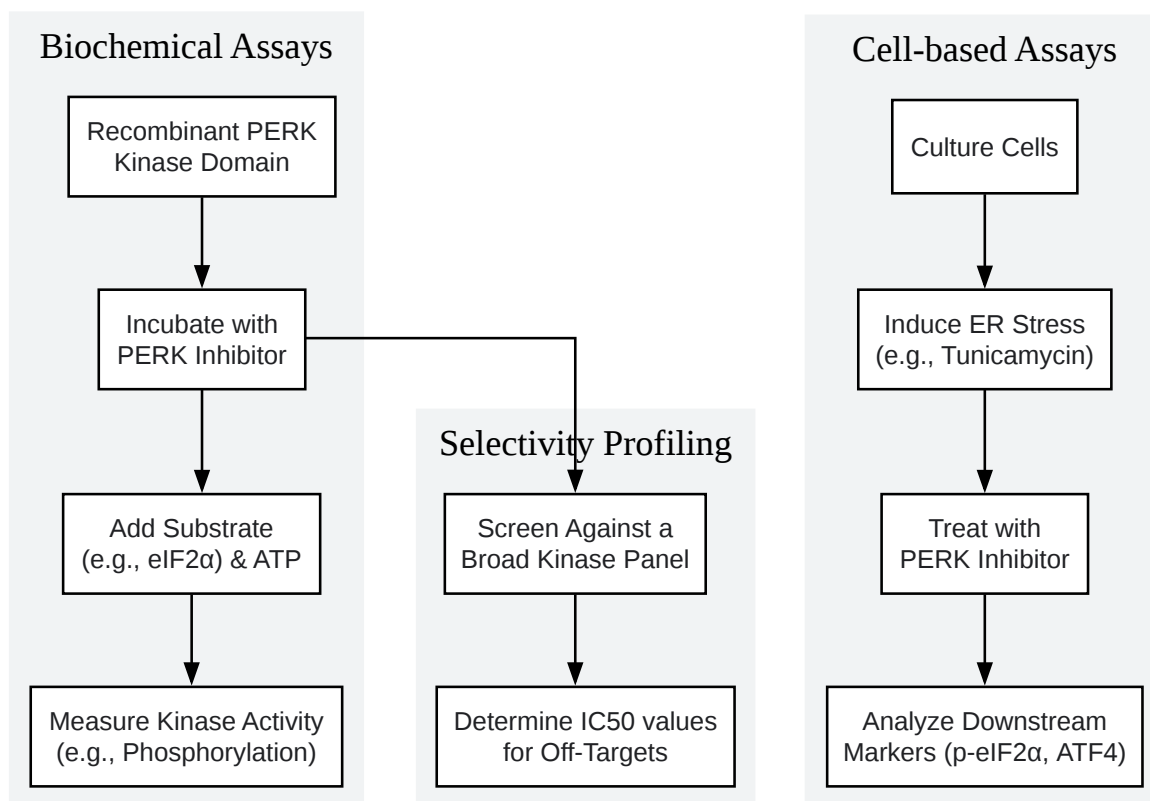
## Signaling Pathway and Experimental Workflow

To understand the context of PERK inhibition, the following diagrams illustrate the PERK signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.



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### PERK Signaling Pathway Under ER Stress.



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## References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 2. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]
- 3. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 4. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 5. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMG PERK 44 | PERK Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
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